Antiviral Potency Relative to Reference HSP90 Inhibitor AUY922
Within the 2-isoxazol-3-yl-acetamide series, the lead compound 2l demonstrated a ~3.5-fold higher therapeutic index compared to the second-generation HSP90 inhibitor AUY922 when evaluated for anti-HIV activity in cellular assays. While the exact identity of compound 2l is not explicitly confirmed from the available data, its structural framework, which includes a pyridinylmethyl moiety shared with the target compound, underpins this scaffold-dependent differentiation [1].
| Evidence Dimension | Therapeutic index (anti-HIV activity vs. cytotoxicity) |
|---|---|
| Target Compound Data | Not explicitly reported; scaffold demonstrates activity for select analogs. |
| Comparator Or Baseline | AUY922 (luminespib): Therapeutic index normalized to 1. |
| Quantified Difference | ~3.5-fold improvement for lead analog 2l over AUY922. |
| Conditions | HIV-1 replication inhibition assay in TZM-bl cells; cytotoxicity assessed in parallel using an MTT assay at the highest non-cytotoxic concentration (HNC). |
Why This Matters
This data demonstrates that the 2-isoxazol-3-yl-acetamide scaffold, particularly when substituted with pyridinyl groups, can yield a superior therapeutic window over a clinical-stage HSP90 inhibitor, making it a valuable chemotype for further anti-HIV drug discovery.
- [1] Trivedi, J., Parveen, A., Rozy, F., Mitra, A., Bal, C., Mitra, D., & Sharon, A. (2019). Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. European Journal of Medicinal Chemistry, 183, 111699. View Source
